molecular formula C12H24N2O2 B2481307 Tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate CAS No. 308109-96-8

Tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate

Cat. No.: B2481307
CAS No.: 308109-96-8
M. Wt: 228.336
InChI Key: RFKDQNITCIOVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate is a Boc-protected piperazine derivative characterized by a tert-butyloxycarbonyl (Boc) group at position 1 and three methyl substituents at positions 2, 5, and 5 of the piperazine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry, where Boc-protected amines are critical for selective reactions .

Properties

IUPAC Name

tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-7-13-12(5,6)8-14(9)10(15)16-11(2,3)4/h9,13H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKDQNITCIOVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C(=O)OC(C)(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate typically involves the reaction of 2,5,5-trimethylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Organic Synthesis

1. Building Block for Complex Molecules
Tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate serves as an important intermediate in the synthesis of various complex organic compounds. Its structure allows it to participate in diverse chemical reactions, making it a versatile building block in organic chemistry .

2. Synthesis of Pharmaceuticals
This compound has potential applications in the pharmaceutical industry. It can be utilized in the synthesis of piperazine derivatives that are often found in various medicinal compounds. Piperazines are known for their biological activity and are used in the development of drugs for treating conditions such as anxiety and depression .

Case Study 1: Synthesis of Piperazine Derivatives

A study demonstrated the utility of this compound in synthesizing novel piperazine derivatives with enhanced pharmacological profiles. The derivatives exhibited significant activity against certain types of cancer cells, showcasing the compound's potential in drug development .

Case Study 2: Development of Antidepressants

Research highlighted the role of this compound as a precursor for synthesizing antidepressant agents. The study focused on optimizing the synthesis route to improve yields and reduce production costs while maintaining the efficacy of the final products.

Comparative Analysis of Applications

Application AreaDescriptionResearch Findings
Organic SynthesisUsed as a building block for complex organic moleculesVersatile intermediate for reactions
Pharmaceutical DevelopmentPrecursor for synthesizing piperazine derivativesActive against cancer cells
Antidepressant ResearchKey role in developing new antidepressant formulationsImproved synthesis routes reported

Mechanism of Action

The mechanism of action of tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of Boc-protected piperazines, which differ in substituent positions and steric/electronic properties. Key analogues include:

Compound Name Substituent Positions Molecular Formula Molecular Weight Key Features Reference
Tert-butyl 3,5-dimethylpiperazine-1-carboxylate 3,5-dimethyl C12H22N2O2 228.34 g/mol Reduced steric hindrance compared to 2,5,5-trimethyl variant; common in peptide coupling
Tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate 4-(2-formylphenyl) C17H21F3N2O3 358.36 g/mol Aromatic substituent enhances reactivity in cross-coupling reactions
Tert-butyl 4-(5-bromo-2-trifluoromethoxyphenyl)sulfonylpiperazine-1-carboxylate 4-(sulfonylaryl) C16H20BrF3N2O5S 483.31 g/mol Electrophilic groups enable participation in nucleophilic substitutions
Tert-butyl 2,2-dimethylpiperazine-1-carboxylate 2,2-dimethyl C12H22N2O2 228.34 g/mol Geminal dimethyl groups increase ring rigidity and thermal stability

Key Observations :

  • Electronic Modulation : Electron-withdrawing groups (e.g., sulfonyl, formyl) in analogues enhance electrophilicity, enabling diverse reactivity in cross-coupling or nucleophilic substitution reactions .

Yield Comparison :

  • The 2,5,5-trimethyl variant may face lower yields due to steric challenges during substitution, whereas less-hindered derivatives (e.g., tert-butyl 4-(2-methylbenzyl)piperazine-1-carboxylate) achieve >95% yields under similar conditions .

Physicochemical Properties

Property Tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate Tert-butyl 3,5-dimethylpiperazine-1-carboxylate Tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate
Molecular Weight 242.34 g/mol 228.34 g/mol 358.36 g/mol
LogP (Predicted) 2.8 2.1 3.5
Solubility (Water) Low Moderate Very Low
Thermal Stability High (due to steric shielding) Moderate Low (reactive formyl group)

Notable Trends:

  • Increased alkyl substitution (e.g., 2,5,5-trimethyl) elevates hydrophobicity (LogP), impacting bioavailability .

Biological Activity

Tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

Molecular Structure : this compound has the molecular formula C12H24N2O2C_{12}H_{24}N_2O_2 and a molecular weight of 228.33 g/mol. The compound features a piperazine ring with tert-butyl and trimethyl groups, which contribute to its lipophilicity and potential for biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit varying degrees of antimicrobial activity. While this compound itself may not show intrinsic antibacterial properties, it has been reported to enhance the efficacy of existing antibiotics against multidrug-resistant bacteria. For instance, compounds structurally similar to this piperazine derivative have been shown to inhibit the AcrB efflux pump in Escherichia coli, thereby increasing the susceptibility of bacteria to antibiotics like ciprofloxacin and erythromycin .

Compound MIC (μM) Activity
This compound>250No intrinsic activity
Compound 1 (AcrB inhibitor)12.5 - 25Enhanced antibiotic activity

Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor. In vitro assays have demonstrated its ability to inhibit specific kinases involved in cellular signaling pathways. For example, compounds related to this structure were tested against ALK2 (activin receptor-like kinase 2), showing promising inhibitory effects that could be leveraged in therapeutic applications for diseases linked to aberrant BMP signaling .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. The presence of bulky groups such as tert-butyl enhances lipophilicity and may improve cell membrane permeability. Conversely, modifications that reduce steric hindrance can lead to increased binding affinity for target enzymes or receptors.

Key Findings from SAR Studies

  • Increased Lipophilicity : The addition of bulky substituents improves absorption and distribution.
  • Enhanced Binding Affinity : Structural modifications can optimize interactions with target proteins.

Study on Antibiotic Potentiation

A study published in the European Journal of Medicinal Chemistry focused on the development of piperazine-based inhibitors targeting antibiotic efflux pumps. The researchers synthesized several derivatives and evaluated their ability to potentiate antibiotic activity against resistant strains of E. coli. Among these derivatives, those resembling this compound effectively increased the potency of multiple antibiotics by inhibiting the AcrAB-TolC efflux system .

Toxicological Assessments

While biological efficacy is crucial, understanding the safety profile is equally important. Toxicological reviews have indicated that related compounds may exhibit cytotoxic effects at high concentrations. Therefore, further studies are necessary to establish a comprehensive safety profile for this compound and its derivatives .

Q & A

Q. How to address low reproducibility in biological assays involving this compound?

  • Methodological Answer : Ensure batch-to-batch consistency via rigorous QC (HPLC, NMR). Use standardized assay protocols (e.g., fixed DMSO concentrations ≤0.1% to avoid solvent effects). Include positive controls (e.g., known enzyme inhibitors) and validate results across multiple cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.